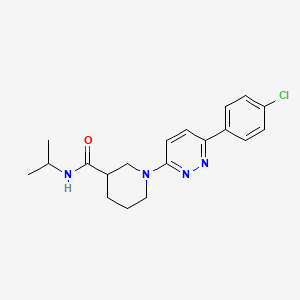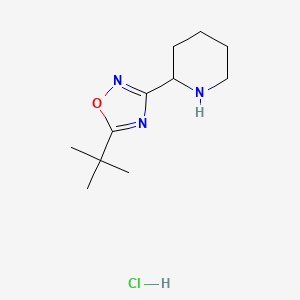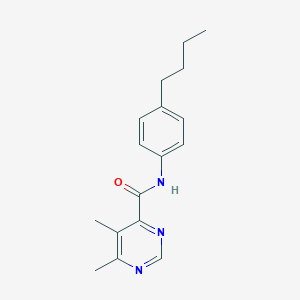
3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the synthesis and investigation of novel N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, showcasing anticancer activity towards human cancer cell lines including MCF-7, HCT-116, and HeLa. These compounds have shown varying degrees of growth inhibition, indicating their potential as therapeutic agents in cancer treatment. Quantitative Structure-Activity Relationship (QSAR) studies further elucidate the impact of molecular features on their anticancer efficacy, emphasizing the role of topological and electronic properties in determining biological activity (Żołnowska et al., 2015).
Herbicide Selectivity and Metabolism
Chlorsulfuron, a compound with structural similarities, has been extensively studied for its selective herbicidal activity in cereals. The selectivity is attributed to the differential ability of crops and weeds to metabolize the herbicide. For instance, tolerant plants like wheat and barley can rapidly metabolize chlorsulfuron to an inactive form, whereas sensitive plants do not. This biotransformation involves the conjugation of the herbicide with a carbohydrate moiety following hydroxylation, highlighting the complex interactions between chemical structure and biological activity (Sweetser, Schow, & Hutchison, 1982).
Mecanismo De Acción
Target of Action
Similar compounds have been used as a cation-generating agent for cellulose cationization .
Mode of Action
It is known that similar compounds can act as quaternizing agents for the quaternization of n-aryl chitosan derivatives . This suggests that the compound might interact with its targets by donating a positive charge, which could result in significant changes in the target’s properties or functions.
Biochemical Pathways
It is known that similar compounds can be used to synthesize cationic glycogen . This suggests that the compound might play a role in the modification of glycogen, a crucial molecule in energy storage pathways.
Result of Action
The ability of similar compounds to act as quaternizing agents suggests that they could alter the charge properties of their targets, potentially leading to significant changes in their function .
Action Environment
It is known that the reaction temperature is a critical factor in the use of similar compounds in chemical reactions . This suggests that temperature and possibly other environmental conditions could significantly influence the action of this compound.
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULVBVCDOXGAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)





![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)


